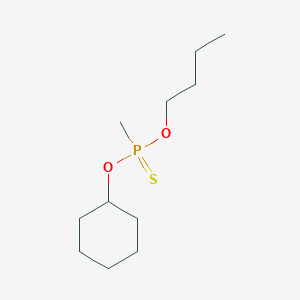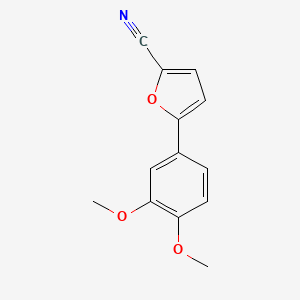
5-(3,4-Dimethoxyphenyl)furan-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-Dimethoxyphenyl)furan-2-carbonitrile is an organic compound featuring a furan ring substituted with a 3,4-dimethoxyphenyl group and a nitrile group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-Dimethoxyphenyl)furan-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and malononitrile.
Knoevenagel Condensation: The 3,4-dimethoxybenzaldehyde undergoes a Knoevenagel condensation with malononitrile in the presence of a base such as piperidine to form 3-(3,4-dimethoxyphenyl)-2-propenenitrile.
Cyclization: The intermediate is then subjected to cyclization using an acid catalyst to form the furan ring, resulting in this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions and the use of more efficient catalysts.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,5-diones.
Reduction: The nitrile group can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products:
Oxidation: Furan-2,5-diones.
Reduction: 5-(3,4-Dimethoxyphenyl)furan-2-amine.
Substitution: Halogenated derivatives of the phenyl ring.
Scientific Research Applications
5-(3,4-Dimethoxyphenyl)furan-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmacologically active compounds, particularly in the development of anti-inflammatory and anticancer agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be utilized in the development of organic electronic materials due to its conjugated system.
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethoxyphenyl)furan-2-carbonitrile in biological systems is not fully elucidated. its derivatives have been shown to interact with various molecular targets, including enzymes and receptors, leading to biological effects such as anti-inflammatory and anticancer activities. The furan ring and nitrile group are key functional groups that contribute to its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
2,5-Furandicarboxylic Acid: Another furan derivative with carboxylic acid groups.
2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile: A structurally similar compound with additional amino and methoxy groups.
Uniqueness: 5-(3,4-Dimethoxyphenyl)furan-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the dimethoxyphenyl group and the nitrile group makes it a versatile intermediate for further chemical modifications and potential therapeutic applications.
Properties
CAS No. |
62821-46-9 |
|---|---|
Molecular Formula |
C13H11NO3 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)furan-2-carbonitrile |
InChI |
InChI=1S/C13H11NO3/c1-15-12-5-3-9(7-13(12)16-2)11-6-4-10(8-14)17-11/h3-7H,1-2H3 |
InChI Key |
MZTZGBKDBBDPFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


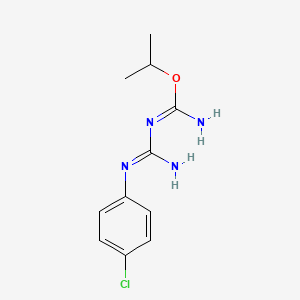
![2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-1H-benzimidazole](/img/structure/B14527463.png)
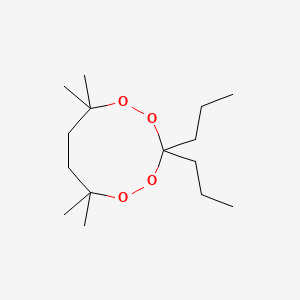
![Dihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dione](/img/structure/B14527482.png)
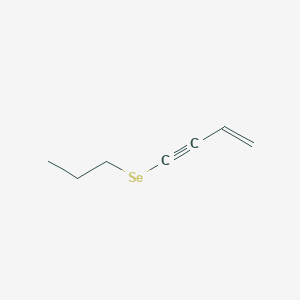

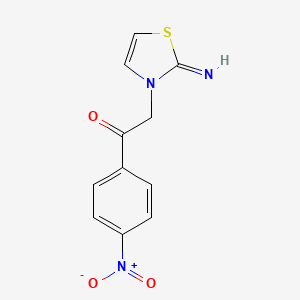
![1-(4-Methoxyphenyl)-3-[(quinolin-5-yl)amino]propan-1-one](/img/structure/B14527511.png)
![(1R,2S)-2-[(4-Methoxyphenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol](/img/structure/B14527513.png)
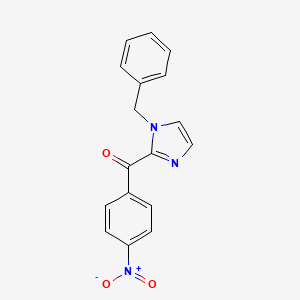
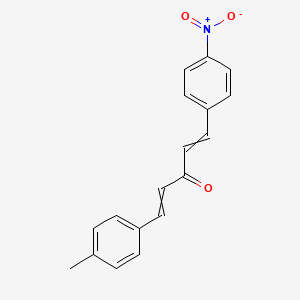
![4-{[(3,4-Dimethoxyphenyl)(hydroxy)methyl]amino}benzene-1-sulfonic acid](/img/structure/B14527530.png)
![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]naphthalene-1-sulfonamide](/img/structure/B14527549.png)
